CCT244747 -

CCT244747

Catalog Number: EVT-263446
CAS Number:
Molecular Formula: C20H24N8O2
Molecular Weight: 408.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CCT244747, also known as 3-[(2R)-1-(dimethylamino)propan-2-yl]oxy-5-[[4-methoxy-5-(1-methylpyrazol-4-yl)pyridin-2-yl]amino]pyrazine-2-carbonitrile, is a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1) [, , , ]. It belongs to the class of small molecule inhibitors and was discovered through a structure-based design approach []. CCT244747 has shown promising results in preclinical studies as a potential anti-tumor agent, both as a single agent and in combination with genotoxic chemotherapies [, , ].

Synthesis Analysis

The synthesis of CCT244747 was achieved through the hybridization and optimization of two lead scaffolds derived from fragment-based drug design []. The process involved iterative cycles of design, synthesis, assay, and crystallography, progressing through different chemical structures, including pyrazolopyridines, tricyclic pyrimido[2,3-b]azaindoles, N-(pyrazin-2-yl)pyrimidin-4-amines, and finally, isoquinolines []. This optimization process aimed to enhance potency, selectivity, and oral bioavailability [, ].

Molecular Structure Analysis

The molecular structure of CCT244747 is characterized by the presence of a 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrile core []. This core structure contributes to its binding affinity and selectivity for CHK1.

Mechanism of Action

CCT244747 functions as an ATP-competitive inhibitor of CHK1 []. CHK1 plays a crucial role in the DNA damage response pathway, particularly at the S and G2/M cell cycle checkpoints [, , ]. By inhibiting CHK1, CCT244747 abrogates cell cycle arrest induced by DNA damage, forcing cells with damaged DNA to enter mitosis []. This leads to enhanced tumor cell death, especially in p53-deficient cancer cells that are more reliant on these checkpoints [, , ].

Physical and Chemical Properties Analysis

CCT244747 exhibits favorable pharmacokinetic properties, including good oral bioavailability (61% in mice) and a plasma half-life of approximately 1 hour []. These properties contribute to its suitability for oral administration and ability to achieve active concentrations in tumors [, ].

Applications
  • Chemosensitizer: CCT244747 enhances the efficacy of various genotoxic chemotherapeutic agents, including gemcitabine and irinotecan, in different cancer models, such as colon, pancreatic, lung, and head and neck cancers [, , ]. It achieves this by abrogating the DNA damage checkpoints, preventing cancer cells from repairing damaged DNA, and ultimately leading to increased cell death when combined with these therapies [, , ].
  • Single-agent activity: Notably, CCT244747 also exhibits single-agent antitumor activity in certain cancers. It has shown efficacy in a MYCN-driven transgenic mouse model of neuroblastoma [, ]. This suggests its potential use as a standalone treatment option in specific tumor types with particular genetic backgrounds [, ].
  • Potential Biomarker: Research suggests that CHK1 expression could serve as a potential biomarker for identifying tumors likely to recur after radiotherapy, particularly in head and neck cancers []. This finding highlights the possibility of using CCT244747 in a personalized medicine approach, targeting its use to patients whose tumors show higher CHK1 expression and are therefore more likely to benefit from the treatment [].
Future Directions
  • Resistance Mechanisms: Understanding the mechanisms of resistance to CHK1 inhibitors like CCT244747 is crucial to develop strategies to overcome resistance and enhance its therapeutic efficacy. The role of NF-κB and USP1 in regulating CHK1 levels and potential resistance mechanisms requires further investigation [, ].
  • Combination Therapies: Exploring the synergy of CCT244747 with other targeted therapies, particularly those targeting compensatory pathways activated upon CHK1 inhibition, like the PI3K/AKT pathway, may lead to more effective treatment approaches [].

SAR-020106

    Compound Description: SAR-020106 is a potent and highly selective isoquinoline CHK1 inhibitor. It potentiated the efficacies of irinotecan and gemcitabine in SW620 human colon carcinoma xenografts when dosed intraperitoneally in nude mice.

    Relevance: SAR-020106 was a key precursor in the development of CCT244747. Optimization of its pharmacokinetic properties, specifically oral bioavailability, led to the discovery of CCT244747.

Gemcitabine

    Compound Description: Gemcitabine is a genotoxic chemotherapeutic agent.

    Relevance: CCT244747 significantly enhanced the cytotoxicity of gemcitabine in various human tumor cell lines (colon, pancreatic, and lung) and xenograft models. , This combination demonstrated significant oral antitumor activity.

Irinotecan

    Compound Description: Irinotecan is a genotoxic chemotherapeutic agent.

    Relevance: The antitumor activity of irinotecan was significantly enhanced by CCT244747 in several human tumor xenografts.

AZD7762

    Compound Description: AZD7762 is a CHK1 inhibitor.

    Relevance: AZD7762, alongside LY2603618 and CCT244747, demonstrated dose-dependent degradation of MYC/MYCN protein in pediatric glioblastoma (pGBM) cell lines and primary cultures. This suggests that CHK1 inhibitors, including CCT244747, could potentially be used to treat pGBM, particularly in patients whose tumors amplify and/or express MYC/MYCN.

LY2603618

    Compound Description: LY2603618 is a CHK1 inhibitor.

    Relevance: Similar to AZD7762, LY2603618 was used alongside CCT244747 to demonstrate the effect of CHK1 inhibitors on MYC/MYCN protein degradation in pGBM cells. These findings suggest that CHK1 inhibition, specifically by compounds like CCT244747, may be a viable therapeutic strategy for pGBM, particularly in MYC/MYCN-dependent cases.

Paclitaxel

    Compound Description: Paclitaxel is a chemotherapeutic agent commonly used in head and neck squamous cell carcinoma (HNSCC) treatment.

    Relevance: When combined with CCT244747, paclitaxel led to increased cell death and significantly reduced tumor growth in an HNSCC xenograft model. This combination potentially allows for lower, less toxic paclitaxel doses while maintaining therapeutic efficacy.

Properties

Product Name

CCT244747

IUPAC Name

3-[(2R)-1-(dimethylamino)propan-2-yl]oxy-5-[[4-methoxy-5-(1-methylpyrazol-4-yl)pyridin-2-yl]amino]pyrazine-2-carbonitrile

Molecular Formula

C20H24N8O2

Molecular Weight

408.5 g/mol

InChI

InChI=1S/C20H24N8O2/c1-13(11-27(2)3)30-20-16(7-21)22-10-19(26-20)25-18-6-17(29-5)15(9-23-18)14-8-24-28(4)12-14/h6,8-10,12-13H,11H2,1-5H3,(H,23,25,26)/t13-/m1/s1

InChI Key

IENLGMOXAQMNEH-CYBMUJFWSA-N

SMILES

CC(CN(C)C)OC1=NC(=CN=C1C#N)NC2=NC=C(C(=C2)OC)C3=CN(N=C3)C

Solubility

Soluble in DMSO, not soluble in water.

Synonyms

CCT244747; CCT-244747; CCT 244747.

Canonical SMILES

CC(CN(C)C)OC1=NC(=CN=C1C#N)NC2=NC=C(C(=C2)OC)C3=CN(N=C3)C

Isomeric SMILES

C[C@H](CN(C)C)OC1=NC(=CN=C1C#N)NC2=NC=C(C(=C2)OC)C3=CN(N=C3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.